Boc-4-amino-L-phenylalanine Boc-4-amino-L-phenylalanine
Brand Name: Vulcanchem
CAS No.: 55533-24-9
VCID: VC21541105
InChI: InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8,15H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N)C(=O)O
Molecular Formula: C9H21ClN2O2
Molecular Weight: 280,32 g/mole

Boc-4-amino-L-phenylalanine

CAS No.: 55533-24-9

VCID: VC21541105

Molecular Formula: C9H21ClN2O2

Molecular Weight: 280,32 g/mole

* For research use only. Not for human or veterinary use.

Boc-4-amino-L-phenylalanine - 55533-24-9

Description

Boc-4-Amino-L-phenylalanine, with the CAS number 55533-24-9, is a derivative of the amino acid phenylalanine. It is modified with a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, making it a crucial compound in organic chemistry, particularly in peptide synthesis. This modification is essential for preventing unwanted reactions at reactive sites during the stepwise construction of peptides .

Applications in Research

Boc-4-Amino-L-phenylalanine is widely used in various research areas:

  • Peptide Synthesis: It serves as a key building block in the synthesis of peptides, especially in developing therapeutic proteins and biologically active peptides. The Boc group protects the amine functionality during amino acid coupling, allowing selective peptide bond formation without interference from other reactive groups .

  • Drug Development: It is utilized in the pharmaceutical industry for designing new drugs, particularly those targeting neurological disorders, due to its structural similarity to amino acids involved in neurotransmitter function .

  • Bioconjugation: Researchers employ it in bioconjugation techniques to attach biomolecules to surfaces or other molecules, enhancing drug delivery systems .

  • Protein Folding Research: It aids in studies related to protein folding and stability, providing insights into diseases caused by misfolded proteins .

Synthesis and Handling

The synthesis of Boc-4-Amino-L-phenylalanine involves protecting the amino group with a Boc group, which can be removed under mild acidic conditions to restore the free amine. This compound is especially useful for introducing modifications at the phenylalanine position, such as labels or linkers, which are crucial for studying protein-protein interactions and enzyme-substrate dynamics .

Custom Synthesis and Materials Science

Boc-4-Amino-L-phenylalanine is also used in custom synthesis projects for laboratories, allowing tailored solutions in various research applications. Its ability to incorporate into larger structures without participating in unwanted side reactions makes it a valuable building block in materials science, particularly for creating surfaces that interact with biological molecules .

CAS No. 55533-24-9
Product Name Boc-4-amino-L-phenylalanine
Molecular Formula C9H21ClN2O2
Molecular Weight 280,32 g/mole
IUPAC Name (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8,15H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
Standard InChIKey ZKIJKCHCMFGMCM-QRPNPIFTSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)N)C(=O)O
SMILES CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N)C(=O)O
Synonyms 55528-53-5;SCHEMBL15902839;Nepsilon,Nepsilon,Nepsilon-Trimethyllysinehydrochloride;MFCD06795777
PubChem Compound 2761482
Last Modified Aug 15 2023

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